3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Overview
Description
3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
1,2,4-oxadiazoles, a key structural component of this compound, have been reported to exhibit anti-infective properties . They have shown potential against various infectious diseases, including tuberculosis, malaria, Chagas disease, and nosocomial infections . They have also demonstrated promising activity against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could facilitate their interaction with biological targets. The compound’s interaction with its targets likely results in changes that inhibit the function of the target, leading to its anti-infective properties .
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of infectious agents.
Result of Action
1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity against rhizoctonia solani . They have also exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazides with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . The piperidine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Monitoring the reaction progress through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is essential for quality control .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride: This compound has a similar structure but with a methoxymethyl group instead of a phenyl group.
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Another related compound with a different heterocyclic ring system.
Uniqueness
3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is unique due to its specific combination of the oxadiazole and piperidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3-methylpiperidin-3-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-14(8-5-9-15-10-14)13-16-12(17-18-13)11-6-3-2-4-7-11;/h2-4,6-7,15H,5,8-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWJAUCAYIQWFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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